1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC15746441
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one -](/images/structure/VC15746441.png)
Specification
Molecular Formula | C10H12N4O2 |
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Molecular Weight | 220.23 g/mol |
IUPAC Name | 1-(oxan-2-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C10H12N4O2/c15-10-7-5-13-14(9(7)11-6-12-10)8-3-1-2-4-16-8/h5-6,8H,1-4H2,(H,11,12,15) |
Standard InChI Key | HMSRBUSYQIVZQK-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)N2C3=C(C=N2)C(=O)NC=N3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(Oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the N1 position with an oxan-2-yl (tetrahydropyranyl) group. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms), creating a planar bicyclic system. The oxane group introduces stereoelectronic effects that influence solubility and conformational flexibility.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 220.23 g/mol | |
CAS Registry Number | 864872-33-3 | |
IUPAC Name | 1-(oxan-2-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. A common strategy begins with the formation of the pyrazole ring, followed by cyclization to construct the pyrimidine moiety. Key steps include:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
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Cyclization: Intramolecular cyclization under acidic or basic conditions to form the pyrimidine ring.
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Oxane Substitution: Introduction of the tetrahydropyranyl group via nucleophilic substitution or coupling reactions.
Reaction conditions (e.g., temperature, solvent, catalysts) critically impact yield and purity. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) and temperatures between 80–120°C may optimize cyclization efficiency.
Challenges in Optimization
Purification often requires chromatographic techniques due to the compound’s moderate solubility in common organic solvents. The oxane group enhances hydrophilicity, enabling aqueous workup in later stages.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The oxane substituent significantly improves aqueous solubility compared to non-glycosylated pyrazolo-pyrimidine analogs. Experimental data suggest moderate solubility in ethanol (≈15 mg/mL) and water (≈5 mg/mL). Stability studies indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, necessitating storage at neutral pH and低温.
Spectroscopic Characterization
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NMR: NMR spectra show characteristic peaks for the oxane protons (δ 3.4–4.0 ppm) and pyrimidine protons (δ 8.2–8.5 ppm).
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Mass Spectrometry: ESI-MS exhibits a prominent [M+H] ion at m/z 221.1.
Comparative Analysis with Analogous Structures
Structural Analogues
Compound | Molecular Formula | Key Differences |
---|---|---|
1-(Oxan-2-yl)pyrazole | Lacks pyrimidinone ring; simpler structure | |
Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Varies | Varying substituents at N1 and C6 positions |
The addition of the pyrimidinone ring in 1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one introduces hydrogen-bonding sites, potentially enhancing target binding compared to simpler analogs like 1-(oxan-2-yl)pyrazole .
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